1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
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Overview
Description
The compound appears to contain several functional groups, including a purine ring (a type of heterocyclic aromatic organic compound), a thiadiazole ring (another type of heterocyclic compound containing sulfur and nitrogen), and a piperidine ring (a type of organic compound). These groups are common in many biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups .Scientific Research Applications
Synthetic Approaches and Derivatives
Research has been focused on synthesizing derivatives of purine-dione compounds to explore their biological activities. For instance, new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives have been synthesized, with their structures confirmed by various spectroscopic methods, suggesting a methodological advancement in purine-dione chemistry (Gobouri, 2020).
Pharmacological Activities
Some derivatives have been evaluated for their potential as antiasthmatic agents, where xanthene derivatives showed significant vasodilatory activity, highlighting their potential in developing new anti-asthmatic agents (Bhatia et al., 2016).
Anticancer Properties
Another area of interest is the anticancer activity of derivatives, as seen in the study of pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives. These compounds have shown remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, indicating the potential of these derivatives in cancer treatment (Abouzied et al., 2022).
Molecular Modeling and Design
Molecular modeling and synthesis of new purine-diones and pyridopyrimidine-diones have been undertaken with a focus on designing compounds with anticancer activity. This approach has yielded several compounds with promising inhibitory activity against the human breast cancer cell line MCF-7, demonstrating the utility of molecular design in the development of anticancer agents (Hayallah, 2017).
Mechanism of Action
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of a thiadiazole ring in the structure of this compound could potentially contribute to its biological activity.
Future Directions
properties
IUPAC Name |
1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S2/c1-11-19-20-16(28-11)27-10-9-24-12-13(21(2)17(26)22(3)14(12)25)18-15(24)23-7-5-4-6-8-23/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYXCJWVJRVRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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